molecular formula C23H42O2 B162776 (13Z,16Z)-Methyl docosa-13,16-dienoate CAS No. 61012-47-3

(13Z,16Z)-Methyl docosa-13,16-dienoate

Cat. No.: B162776
CAS No.: 61012-47-3
M. Wt: 350.6 g/mol
InChI Key: UPIRHFZFPVEDCF-NQLNTKRDSA-N
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Description

(13Z,16Z)-Methyl docosa-13,16-dienoate is a fatty acid methyl ester with the molecular formula C23H42O2. It is a derivative of docosadienoic acid and is characterized by the presence of two double bonds at the 13th and 16th positions in the Z configuration . This compound is commonly found in various natural sources, including certain plant oils.

Mechanism of Action

Target of Action

It is a long-chain unsaturated fatty acid anion , and such compounds generally interact with various enzymes and receptors in the body, including fatty acid-binding proteins and peroxisome proliferator-activated receptors.

Mode of Action

As a long-chain unsaturated fatty acid anion , it may interact with its targets by binding to their active sites, leading to changes in their conformation and activity. This can result in the modulation of various biochemical processes within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13Z,16Z)-Methyl docosa-13,16-dienoate typically involves the esterification of docosadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

On an industrial scale, the production of this compound involves the extraction of docosadienoic acid from natural sources, followed by its esterification with methanol. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(13Z,16Z)-Methyl docosa-13,16-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(13Z,16Z)-Methyl docosa-13,16-dienoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(13Z,16Z)-Methyl docosa-13,16-dienoate is unique due to its specific double bond positions and configuration, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable for targeted research and industrial applications .

Biological Activity

Overview

(13Z,16Z)-Methyl docosa-13,16-dienoate, also known as cis-13,16-docosadienoic acid methyl ester, is a natural omega-6 polyunsaturated fatty acid characterized by its two cis-double bonds at positions 13 and 16. This compound has garnered attention due to its biological activities and potential health benefits, particularly in metabolic regulation.

Target Receptors

The primary biological target of this compound is the Free Fatty Acid Receptor 4 (FFAR4) , also referred to as GPR120 . This receptor plays a crucial role in mediating the effects of long-chain fatty acids on metabolic processes.

Mode of Action

As an agonist of FFAR4, this compound activates this receptor, leading to various physiological responses:

  • Inhibition of Ghrelin Secretion : It has been shown to significantly inhibit the secretion of ghrelin from isolated mouse gastric cells. Ghrelin is a hormone that stimulates appetite; thus, its inhibition suggests potential applications in appetite regulation and obesity management.
  • Influence on Gene Expression : The activation of FFAR4 by this compound may lead to changes in gene expression related to lipid metabolism and inflammation.

Structure and Composition

  • Chemical Formula : C23H42O2
  • Molecular Weight : 350.5784 g/mol
  • CAS Registry Number : 61012-47-3 .

Cellular Effects

The interaction between this compound and FFAR4 influences several cellular functions:

  • Modulation of metabolic pathways associated with omega-6 fatty acids.
  • Potential anti-inflammatory effects through the regulation of cytokine production.

Case Studies and Experimental Evidence

  • Metabolic Profiling in Pigs : A study examining the metabolic profiles of different pig breeds identified this compound as a significant metabolite associated with superior meat quality attributes such as marbling and color. This suggests that the compound may play a role in lipid deposition and metabolism in livestock.
  • In Vitro Studies : In vitro experiments have demonstrated that this compound effectively activates FFAR4, leading to decreased ghrelin levels. This finding supports its potential use in developing therapeutic strategies for obesity and metabolic disorders .
  • Comparative Analysis : The compound has been compared with other omega-6 fatty acids like arachidonic acid and linoleic acid. While sharing structural similarities, this compound exhibits unique biological activities due to its specific double bond configuration .

Scientific Research

This compound is utilized in various research domains:

  • Biochemistry : As a model compound for studying polyunsaturated fatty acids.
  • Endocrinology : Investigating its role in hormone regulation and metabolic pathways.

Industrial Use

The compound is increasingly being explored for inclusion in dietary supplements and functional foods due to its beneficial health effects linked to appetite regulation and metabolic health .

Summary Table of Biological Activities

ActivityMechanismReference
Inhibition of GhrelinAgonist action on FFAR4
Modulation of Lipid MetabolismInfluence on gene expression
Impact on Meat QualityIdentified metabolite in livestock studies

Properties

IUPAC Name

methyl (13Z,16Z)-docosa-13,16-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11H,3-6,9,12-22H2,1-2H3/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIRHFZFPVEDCF-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269461
Record name cis-13,16-Docosadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61012-47-3
Record name cis-13,16-Docosadienoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61012-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-13,16-Docosadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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